Distinct N-H Proton NMR Shift Confirms Unique Electronic Environment for 4-Fluoropyrazole
The N-H proton of 4-fluoropyrazole resonates significantly upfield (11.1370 ppm) compared to its chloro (11.5699 ppm), bromo (11.5303 ppm), and iodo (11.7549 ppm) analogs [1]. This distinct chemical shift, validated by experimental 1H NMR spectroscopy, is a direct consequence of fluorine's high electronegativity and its unique electronic influence on the pyrazole ring [1]. This provides a verifiable spectroscopic handle for confirming the identity and purity of the fluorinated compound.
| Evidence Dimension | 1H NMR Chemical Shift (N-H proton) |
|---|---|
| Target Compound Data | 11.1370 ppm (experimental) |
| Comparator Or Baseline | 4-chloro-1H-pyrazole: 11.5699 ppm; 4-bromo-1H-pyrazole: 11.5303 ppm; 4-iodo-1H-pyrazole: 11.7549 ppm |
| Quantified Difference | Upfield shift of 0.39-0.62 ppm relative to other 4-halogenated pyrazoles |
| Conditions | 1H NMR spectroscopy in solution (specific solvent not detailed in provided excerpt, see full article for details). |
Why This Matters
This unique NMR signature serves as a definitive quality control marker, ensuring the correct compound is procured and utilized in research, which is critical for reproducibility.
- [1] Rue, K. L.; Herrera, S.; Chakraborty, I.; Mezei, G. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals 2023, 13 (7), 1101. View Source
